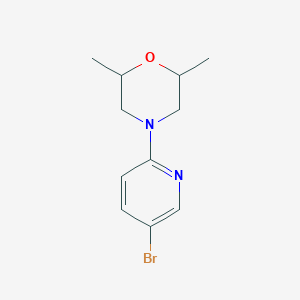
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine
説明
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine ring substituted with bromine and a morpholine ring that enhances its biological properties. The structural formula is illustrated below:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical biological pathways, such as those related to cancer cell proliferation and bacterial growth.
- Disruption of DNA Replication : Similar to other thiadiazole derivatives, it may interfere with DNA replication processes, leading to the inhibition of growth in both bacterial and cancer cells.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Affects key metabolic pathways |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using the agar well diffusion method. The compound demonstrated significant inhibition against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
Anticancer Properties
Research focused on the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, showing:
- IC50 Values : Ranging from 10 to 20 µM, indicating effective cytotoxicity.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activity assays .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyridine and morpholine rings significantly influence biological activity. For instance:
科学的研究の応用
The compound 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, drug discovery, and material science.
Basic Information
- Molecular Formula : C9H11BrN2O
- Molecular Weight : 243.1 g/mol
- CAS Number : 200064-11-5
Structure
The compound features a brominated pyridine ring attached to a morpholine structure, which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research has shown that derivatives of bromopyridine compounds exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties : The compound's ability to disrupt bacterial membranes and interfere with metabolic processes has been explored, indicating potential use as an antimicrobial agent .
Drug Discovery Platforms
The compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) , which are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases. Its unique structure allows it to serve as a linker or ligand in these complexes, enhancing the efficacy of targeted protein degradation strategies .
Material Science
In addition to its biological applications, the compound is being investigated for use in material science. Its properties can be leveraged in the development of novel materials with specific functionalities, such as sensors or catalysts.
Data Table: Comparison of Applications
特性
IUPAC Name |
4-(5-bromopyridin-2-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDDGZGZCXMTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















